5-乙酰基-8-苄氧基喹啉

描述

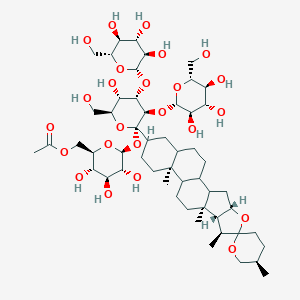

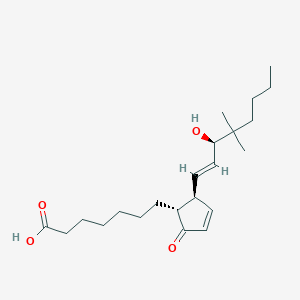

5-Acetyl-8-benzyloxyquinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core structure is a common motif in compounds with potential therapeutic effects, including anti-acetylcholinesterase inhibitors and fluorescent chemosensors. Although the provided papers do not directly discuss 5-Acetyl-8-benzyloxyquinoline, they do provide insights into the synthesis, structure, and properties of closely related quinoline derivatives, which can be informative for understanding the characteristics of 5-Acetyl-8-benzyloxyquinoline.

Synthesis Analysis

The synthesis of quinoline derivatives often involves Friedel-Crafts acetylation reactions, as demonstrated in the synthesis of 5-acetyl-8-hydroxyquinoline . This reaction typically uses acetyl chloride and a Lewis acid catalyst to introduce an acetyl group into the quinoline structure. The process results in the formation of acetylated quinolines with good yields. It is reasonable to infer that a similar synthetic approach could be applied to synthesize 5-Acetyl-8-benzyloxyquinoline, with the appropriate benzyloxy substituent in place of the hydroxy group.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques such as single-crystal X-ray diffraction . These studies reveal the spatial arrangement of atoms within the molecule and can provide information on the conformation and configuration of the substituents. For instance, the crystallographic study of a styrylquinoline derivative showed a coplanar conformation between the benzene ring and the quinoline core . This information is crucial for understanding the molecular interactions and potential binding modes of the compound within biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including condensation reactions to form chalcone derivatives . These reactions typically involve the reaction of acetylated quinolines with aromatic aldehydes. The reactivity of the acetyl group in 5-Acetyl-8-benzyloxyquinoline could similarly allow for further chemical modifications, potentially leading to the formation of new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. For example, the introduction of an acetyl group can affect the electron distribution within the molecule, potentially altering its chemical behavior . Additionally, the presence of a benzyloxy group in 5-Acetyl-8-benzyloxyquinoline would likely impact its physical properties, such as solubility in organic solvents, compared to hydroxyquinoline derivatives.

科学研究应用

抗癌活性

喹啉衍生物,包括5-乙酰基-8-苄氧基喹啉,已被发现具有显著的抗癌治疗潜力。它们可以与各种生物靶标相互作用,干扰癌细胞增殖。 该化合物在结构上与其他已获 FDA 批准用于癌症治疗的喹啉类药物相似,表明其在该领域的应用潜力 .

抗氧化特性

众所周知,喹啉核具有抗氧化特性,这对于对抗氧化应激至关重要,氧化应激与多种疾病有关,包括神经退行性疾病。 对 5-乙酰基-8-苄氧基喹啉的研究可能会导致新型抗氧化剂的开发 .

抗炎用途

炎症是对有害刺激的生物学反应,过度炎症会导致慢性疾病。 喹啉衍生物已显示出抗炎作用,5-乙酰基-8-苄氧基喹啉可能是开发新型抗炎药物的候选者 .

抗菌和抗细菌作用

研究表明,喹啉类化合物可以具有广泛的抗菌和抗细菌活性。 5-乙酰基-8-苄氧基喹啉可能对各种细菌菌株(包括耐药菌株)有效,使其成为对抗传染病研究中一个有价值的课题 .

抗结核潜力

结核病仍然是全球健康挑战,人们一直在寻求新的药物。据报道,喹啉衍生物具有抗结核活性。 在这方面对 5-乙酰基-8-苄氧基喹啉的研究可能有助于发现新型治疗剂 .

抗疟疾应用

喹啉类化合物在抗疟疾治疗中有着悠久的历史,氯喹就是一个著名的例子。 5-乙酰基-8-苄氧基喹啉的结构特征使其成为合成新型抗疟疾药物的有希望的候选者 .

作用机制

属性

IUPAC Name |

1-(8-phenylmethoxyquinolin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSIKCNONKHROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548264 | |

| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26872-48-0 | |

| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

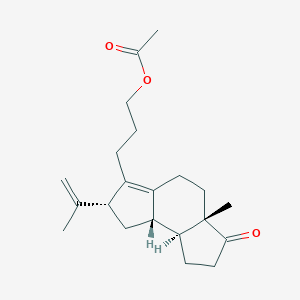

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)